N,N,5-trimethylpyrazine-2-carboxamide

Description

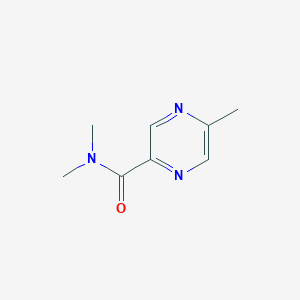

N,N,5-Trimethylpyrazine-2-carboxamide is a pyrazine derivative characterized by a carboxamide group at position 2 of the pyrazine ring, with two methyl substituents on the amide nitrogen and a third methyl group at position 3. Pyrazine derivatives are widely studied for their biological activities, including antimycobacterial, antifungal, and metabolic modulation effects .

Properties

IUPAC Name |

N,N,5-trimethylpyrazine-2-carboxamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11N3O/c1-6-4-10-7(5-9-6)8(12)11(2)3/h4-5H,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WHTNXSVNKIEDKB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CN=C(C=N1)C(=O)N(C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11N3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

165.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Comparison with Similar Compounds

Structural Modifications and Substituent Effects

Pyrazine-2-carboxamide derivatives vary primarily in their N-substituents and pyrazine ring modifications. Key analogs include:

N-Phenyl and N-Alkylamino Derivatives

- 5-Alkylamino-N-phenylpyrazine-2-carboxamides (e.g., compounds 3d, 3e, 3f): Feature alkylamino groups (hexyl, heptyl, octyl) at position 5 and a 4-hydroxyphenyl group on the amide nitrogen. Trends: Longer alkyl chains correlate with lower melting points (e.g., 157.7–161.5°C for hexyl vs. 142–143°C for octyl) and higher lipophilicity, which may enhance membrane permeability . Synthesis: Prepared via nucleophilic substitution of 5-chloro precursors with alkylamines in ethanol under reflux .

- 5-Alkylamino-N-(3-(trifluoromethyl)phenyl)pyrazine-2-carboxamides (e.g., 1a–1e): Substituents: Propyl to heptylamino groups at position 5 and a trifluoromethylphenyl group on the amide nitrogen. Trends: Melting points decrease with longer alkyl chains (e.g., 155–156°C for propyl vs. 148–149°C for heptyl) .

N-Methyl and N,N-Dimethyl Derivatives

N,3-Dimethyl-N-(2-nitrophenyl)pyrazine-2-carboxamide (2 ):

- Features methyl groups on the pyrazine ring (position 3) and amide nitrogen.

- Synthesis : Achieved via mixed anhydride methods using di-isopropyl-ethylamine and trimethylacetyl chloride, yielding 22–27% .

- Structural Insight : Rotamers observed in NMR due to restricted rotation around the amide bond .

5-Methylpyrazine-2-carboxamide :

Pharmaceutical Derivatives

- 5-Methyl-N-(2-phenylethyl)-2-pyrazinecarboxamide (Glipizide): A sulfonylurea drug with a phenylethyl group on the amide nitrogen.

Physical and Spectral Properties

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.